2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzodiazole core fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen . This compound has been evaluated for its biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity This inhibition results in a decrease in the synthesis of collagen, a key component of the extracellular matrix
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway. This leads to a decrease in the production of collagen, which in turn can reduce fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components .
Result of Action
The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound has potential anti-fibrotic effects. In fact, some derivatives of this compound have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Biochemical Analysis
Biochemical Properties
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction inhibits the activity of these enzymes, leading to a reduction in collagen synthesis. Additionally, the compound has shown potential in inhibiting the expression of collagen type I alpha 1 protein, which is crucial for the formation of collagen fibers .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In immortalized rat hepatic stellate cells, the compound has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium . This indicates its potential in modulating cellular functions related to fibrosis. Furthermore, the compound influences cell signaling pathways by inhibiting the activity of collagen prolyl 4-hydroxylases, which play a role in the post-translational modification of collagen .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to a decrease in collagen synthesis. Additionally, the compound has been observed to affect gene expression by downregulating the expression of collagen type I alpha 1 protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in in vitro studies, maintaining its inhibitory effects on collagen synthesis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including disruption of normal cellular functions and potential toxicity to liver cells . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound interacts with collagen prolyl 4-hydroxylases, inhibiting their activity and thereby affecting the hydroxylation of proline residues in collagen This interaction disrupts the normal metabolic flux of collagen synthesis, leading to a reduction in collagen production
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzodiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by substitution with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring but differ in the fused heterocyclic core.
Pyridine derivatives: Compounds with a pyridine ring but different substituents or fused rings.
Benzodiazole derivatives: Compounds with a benzodiazole core but different substituents or fused rings.
Uniqueness
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is unique due to its specific combination of a benzodiazole core and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.2ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;/h1-7H,13H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHPGSIYMYCPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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